molecular formula C13H13NO B6496833 3-[(3-methylphenoxy)methyl]pyridine CAS No. 1457111-01-1

3-[(3-methylphenoxy)methyl]pyridine

Cat. No.: B6496833
CAS No.: 1457111-01-1
M. Wt: 199.25 g/mol
InChI Key: NYHAPBUBQYTFGG-UHFFFAOYSA-N
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Description

3-[(3-Methylphenoxy)methyl]pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by a pyridine ring substituted with a 3-methylphenoxy group at the 3-position

Mechanism of Action

Target of Action

Similar compounds such as 3-methylpyridine have been shown to interact with enzymes like collagenase 3 and stromelysin-1 . These enzymes play crucial roles in various biological processes, including tissue remodeling and disease progression.

Biochemical Pathways

Pyridine derivatives have been known to exhibit antimicrobial properties , suggesting that they may interfere with essential biochemical pathways in microorganisms

Pharmacokinetics

Similar compounds like 3-methylpyridine have been shown to have certain pharmacokinetic properties . It’s important to note that the ADME properties can significantly impact the bioavailability and efficacy of a compound.

Result of Action

Given the potential antimicrobial properties of similar pyridine derivatives , it can be hypothesized that this compound may exert a bacteriostatic or bactericidal effect on certain microorganisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methylphenoxy)methyl]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-[(3-Methylphenoxy)methyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(3-Methylphenoxy)methyl]pyridine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-[(3-Methylphenoxy)methyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications .

Properties

IUPAC Name

3-[(3-methylphenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-4-2-6-13(8-11)15-10-12-5-3-7-14-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHAPBUBQYTFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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